3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
Synthesis Analysis
The synthesis of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives involves several steps, including cyclization and decarboxylation processes. These methods produce the compound in good yield and demonstrate the feasibility of generating various analogs for further study (Krishnamurthy et al., 2013).
Molecular Structure Analysis
The molecular structure of this compound shows that the pyrido[1,2-a]pyrimidine ring system is planar, and the methyl and carbonyl groups are nearly coplanar with it. The chloroethyl side chain adopts a synclinal conformation, nearly orthogonal to the pyrimidine ring, which may influence its reactivity and interactions (Jasinski et al., 2009).
Chemical Reactions and Properties
The compound’s chemical reactivity has been explored in the context of its potential as a scaffold for developing antibacterial agents. Its ability to undergo further functionalization through reactions with aliphatic/aromatic/heterocyclic amines has been demonstrated, showing its versatility as a chemical precursor (Krishnamurthy et al., 2013).
Physical Properties Analysis
Studies on the physical properties of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one are scarce in the available literature. However, the analysis of similar compounds suggests that the planar structure and intermolecular interactions, such as hydrogen bonding and π–π stacking, play significant roles in determining its solid-state properties and might influence its solubility and stability (Jasinski et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activity, are highlighted by its utility in synthesizing derivatives with antibacterial activity. The compound’s structure-activity relationship (SAR) can be modified through substitution at various positions on the ring, offering insights into designing molecules with targeted properties (Krishnamurthy et al., 2013).
Scientific Research Applications
Crystal Structure Analysis
In the field of crystallography, the molecular structure of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been extensively studied. Jasinski et al. (2009) detailed the planar structure of the pyrido[1,2-a]pyrimidine ring system and the orthogonal conformation of the chloroethyl side chain. This study utilized MOPAC AM1 and density functional theory (DFT) calculations to support their observations on the crystal structure, highlighting weak intermolecular hydrogen bonds and π–π interactions forming a three-dimensional network (Jasinski et al., 2009).
Application in Hydrogenation Process
Smet et al. (2005) applied process analytical technologies in the hydrogenation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one monohydrochloride. They demonstrated the suitability of near-infrared (NIR) for in-line analysis of the hydrogenation process, showing the practicality of NIR in production environments. This study provides insight into selectivity control in chemical processes, particularly hydrogenation, using advanced analytical technologies (Smet et al., 2005).
Exploration in Organic Synthesis
The compound's role in organic synthesis, particularly in the creation of antimicrobial agents, has been investigated. Ferrarini et al. (1995) synthesized various 4H-pyrido[1,2-a]pyrimidin-4-ones and tested their antimicrobial activity. However, their study found that all tested compounds lacked antimicrobial activity, indicating the importance of further research in this area (Ferrarini et al., 1995).
Chemical Modification and Biological Properties
Ukrainets et al. (2015) explored the chemical modification of the pyridine moiety in the molecule, aiming to enhance its biological properties. They specifically focused on the analgesic properties of the modified compounds, using the “acetic acid writhing” model for testing. This research offers insights into the potential optimization of biological properties through molecular modification (Ukrainets et al., 2015).
Synthesis for Potential Medical Use
A study on the synthesis of paliperidone, an antipsychotic medication, involved the use of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as a key intermediate. This process, detailed by Ji Ya-fei (2010), highlights the compound's importance in the pharmaceutical industry, particularly in the synthesis of complex therapeutic agents (Ji Ya-fei, 2010).
Safety And Hazards
properties
IUPAC Name |
3-(2-chloroethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTGLYCNMGGMKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194041 | |
Record name | 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
CAS RN |
41078-70-0 | |
Record name | 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41078-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041078700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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